molecular formula C18H18N2O2 B2801584 N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2379970-94-0

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No.: B2801584
CAS No.: 2379970-94-0
M. Wt: 294.354
InChI Key: LWHJHJNDXSDJIY-UHFFFAOYSA-N
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Description

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine is a complex organic compound that features both an indene and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine is unique due to its combination of indene and benzoxazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-21-18(10-13-6-2-3-7-14(13)11-18)12-19-17-20-15-8-4-5-9-16(15)22-17/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHJHJNDXSDJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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